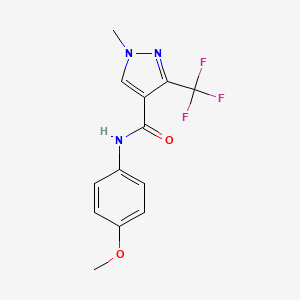

![molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6](/img/structure/B2527284.png)

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel(II) complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands have been extensively studied due to their utility in various catalytic processes, including cross-coupling reactions. These complexes are known for their ability to facilitate the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic compounds . The ligand itself, dppf, is a bidentate phosphine that can stabilize nickel in various oxidation states and is often used to modulate the electronic and steric properties of the metal center .

Synthesis Analysis

The synthesis of nickel(II) complexes with dppf ligands involves the reaction of nickel(II) salts with the dppf ligand under various conditions. For instance, the reaction of 1'-(diphenylphosphino)ferrocenecarboxylic acid (Hdpf) with nickel(II) halides results in paramagnetic complexes, which can be characterized by spectroscopic methods and magnetic measurements . Similarly, low-valent nickel complexes can be synthesized by reacting nickel(0) sources with dppf ligands in the presence of other reactants such as acrylic acid, leading to stable complexes that can be analyzed by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of nickel(II) dppf complexes is often determined using X-ray crystallography. These structures reveal the coordination environment around the nickel center, which can range from tetrahedral to square planar, depending on the ligands and substituents present . The solid-state structure of these complexes can also be influenced by factors such as hydrogen bonding and the presence of solvent molecules .

Chemical Reactions Analysis

Nickel(II) dppf complexes are active in various chemical reactions, particularly in catalyzing cross-coupling reactions. The performance of these complexes can be fine-tuned by modifying the dppf ligand, as seen in the evaluation of different PR2-donor groups on the catalytic activity . These complexes can also participate in reactions with acrylic acid, leading to the formation of acrylic acid and ethylene complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel(II) dppf complexes are diverse and can be studied using a range of techniques. Spectroscopic methods such as IR, UV/vis, and NMR provide insights into the electronic structure and bonding of these complexes . Magnetic measurements and X-ray photoelectron spectroscopy can further elucidate the oxidation state and electronic environment of the nickel center . Additionally, the thermal stability of these complexes is high, as indicated by differential scanning calorimetry, with some complexes being stable up to 300-305 °C .

Wirkmechanismus

Target of Action

The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is to act as a catalyst in various synthetic applications . It is an organometallic compound that is commonly used as a ligand in homogeneous catalysis .

Mode of Action

The compound interacts with its targets through its unique structure. The nickel(II) center adopts a distorted square planar geometry, which is defined by the two sulfur centers of the dithiolate ligands and two phosphorus centers of the [1,1’-Bis(diphenylphosphino)ferrocene] ligand . This unique structure allows the compound to stabilize a diverse array of ground and transition states for important transition metal-catalyzed coupling reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of functional macromolecules. The ferrocene core of the compound imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules .

Result of Action

The result of the compound’s action is the facilitation of various synthetic applications, such as the gem-difluoropropargylation of alkylzinc reagents, or cross-coupling reactions to form tetrasubstituted dehydropiperidines .

Action Environment

The action, efficacy, and stability of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride can be influenced by various environmental factors. For instance, in the context of dye-sensitized solar cells (DSSCs), the compound’s performance can be affected by the type of anchor used in the dithiolate ligands . The compound with the nitro anchor showed better photovoltaic performance due to stronger electronic coupling between the sensitizer and the semiconductor, which suppresses charge recombination, prolongs electron lifetime, and decreases the total resistance of DSSCs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves the reaction of ferrocene, diphenylphosphine, and nickel chloride in the presence of a reducing agent.", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Nickel chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve ferrocene and diphenylphosphine in a suitable solvent (e.g. toluene)", "Add nickel chloride to the solution and stir at room temperature for several hours", "Add the reducing agent to the solution and stir for an additional period of time", "Filter the resulting solid and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride" ] } | |

CAS-Nummer |

67292-34-6 |

Produktname |

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride |

Molekularformel |

C34H30Cl2FeNiP2 |

Molekulargewicht |

686 |

IUPAC-Name |

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |

InChI-Schlüssel |

OZDUUDUWLDTQRM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)